molecular formula C16H16N8S B6443648 9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine CAS No. 2548983-29-3

9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine

Cat. No.: B6443648
CAS No.: 2548983-29-3
M. Wt: 352.4 g/mol
InChI Key: SYAGDUHOVDFHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine belongs to a class of functionalized 6-piperazin-1-yl-purines, which are pharmacologically relevant as cannabidiol analogs . Its structure features a purine core substituted at the 6-position with a piperazine ring bearing a fused thiazolo[4,5-c]pyridine moiety.

Properties

IUPAC Name

2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-22-10-20-13-14(22)18-9-19-15(13)23-4-6-24(7-5-23)16-21-11-8-17-3-2-12(11)25-16/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAGDUHOVDFHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine typically involves the construction of the thiazolo[4,5-c]pyridine scaffold followed by its attachment to the purine base. One common method starts with the synthesis of the thiazolo[4,5-c]pyridine core through the annulation of a thiazole ring to a pyridine derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or purine rings .

Scientific Research Applications

9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets. The thiazolo[4,5-c]pyridine moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity . The purine base can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or function .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-piperazin-1-yl-purines are highly dependent on the substituents attached to the piperazine ring. Below is a detailed comparison with structurally related compounds from the evidence:

Substituent Diversity and Physicochemical Properties

Compound ID Substituent on Piperazine Molecular Weight (MS m/z) Melting Point (°C) Yield (%) HPLC Purity (%) Reference
35 3,3-Dimethylbutanoyl 523.5 194–195 74 >99
36 2-Methyl-4-oxobutan-2-ol 525.5 192–193 39 98
37 Tetrahydro-2H-pyran-4-ylcarbonyl 537.3 71–72 68 99
15 Butylsulfonyl 545.5 182–184 17 97
17 (2-Methoxyethyl)sulfonyl 547.3 180–183 63 99
34 3-(Methylsulfonyl)propanoyl 541.4 129–132 79 >99
40 2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl 587.2 135–136 19 >99
Key Observations:

Impact of Substituents on Melting Points: Aliphatic acyl groups (e.g., compound 37) result in lower melting points (71–72°C), likely due to reduced crystallinity from flexible chains. Bulky or polar groups (e.g., sulfonyl in 15, 17) increase melting points (180–184°C), suggesting stronger intermolecular interactions .

Synthetic Yields :

  • Yields vary significantly (9%–79%), influenced by steric hindrance and reactivity of substituents. For example, compound 36 (39% yield) involves a sterically demanding 2-methyl-4-oxobutan-2-ol group, whereas 34 (79% yield) with a methylsulfonyl group proceeds efficiently .

HPLC Purity :

  • All compounds exhibit >95% purity, underscoring robust synthetic and purification protocols. The target compound’s fused heterocycle may require specialized chromatography for optimal purity .

Pharmacological Implications

While pharmacological data for the target compound are unavailable, analogs with sulfonyl or acyl groups demonstrate cannabinoid receptor modulation . For example:

Structural Advantages of Thiazolo[4,5-c]Pyridin-2-yl Group

Aromaticity and Binding Affinity :

  • The fused thiazolo-pyridine system may engage in π-π stacking or hydrogen bonding with receptors, a feature absent in aliphatic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.